3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-hydroxy-9-xanthenone
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Overview
Description
3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-hydroxy-9-xanthenone is a member of xanthones.
Scientific Research Applications
Synthesis and Chemical Properties
- Xanthenones, like 3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-hydroxy-9-xanthenone, are synthesized through oxidation reactions. For instance, oxidation of 2-hydroxybenzophenones with manganese(III) acetate can yield various 9-xanthenones (Ueda & Kurosawa, 1977). Additionally, lead tetraacetate is used in similar syntheses, albeit with poorer yields.
Biological and Therapeutic Applications
- Chromones and xanthones, including derivatives like this compound, are known for their antioxidant properties. These compounds have been tested as scavengers against both reactive oxygen species (ROS) and reactive nitrogen species (RNS), demonstrating the potential for therapeutic applications (Proença et al., 2016).
Chemical Applications in Solid-Phase Synthesis
- Xanthenones are used in the solid-phase synthesis of C-Terminal peptide amides. The XAL handles, derived from xanthenones, facilitate the synthesis of acid-sensitive peptides, including those containing tryptophan, which are susceptible to yield-reducing side reactions (Han et al., 1996).
Material Science and Polymer Research
- In material science, xanthenones like this compound could be utilized in the synthesis of novel polyamides. These polyamides demonstrate high thermal stability and potential for use in creating transparent, flexible materials (Jiang et al., 2010).
Fluorescence Probes and Photophysics
- New families of fluorescent 9-alkyl-substituted xanthenones have been synthesized, demonstrating properties similar to fluorescein, including phosphate-mediated excited-state proton-transfer (ESPT) reactions. These compounds offer potential as fluorescent sensors in biological and chemical applications (Martínez-Peragón et al., 2014).
Antitumor and Antiviral Applications
- Xanthenone derivatives have shown efficacy against certain cancer types, such as mouse colon adenocarcinoma. The structure-activity relationship indicates that lipophilic 5-substituents enhance the potency of these compounds (Atwell et al., 1990). Moreover, new xanthenone derivatives from marine-derived fungi have demonstrated moderate bioactivities against certain pathogens, suggesting antiviral and antibacterial potentials (Liu et al., 2017).
properties
Molecular Formula |
C21H13ClO5 |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-hydroxyxanthen-9-one |
InChI |
InChI=1S/C21H13ClO5/c22-13-7-5-12(6-8-13)17(24)11-26-14-9-16(23)20-19(10-14)27-18-4-2-1-3-15(18)21(20)25/h1-10,23H,11H2 |
InChI Key |
QVLVJXZPEDCHRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC(=O)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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